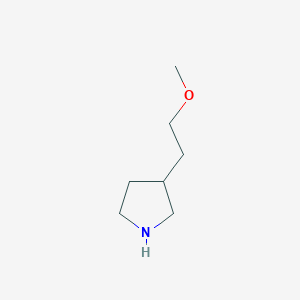

3-(2-Methoxyethyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-5-3-7-2-4-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFLASNDSQYPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-58-4 | |

| Record name | 3-(2-methoxyethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(2-Methoxyethyl)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 3-(2-Methoxyethyl)pyrrolidine is a substituted heterocyclic amine belonging to the pyrrolidine class of compounds. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic accessibility.[1][2][3] This guide provides a comprehensive overview of the core molecular properties of this compound, discusses general yet powerful synthetic strategies for its preparation, outlines standard characterization protocols, and contextualizes its relevance for researchers and professionals in drug development.

Core Molecular and Physical Properties

This compound is defined by its five-membered saturated nitrogen heterocycle functionalized with a methoxyethyl side chain at the 3-position. Its fundamental properties are crucial for its application in chemical synthesis and for predicting its behavior in biological systems.

The molecular formula for this compound is C7H15NO .[4][5] It has a molecular weight of 129.20 g/mol .[4] These foundational data are the basis for all stoichiometric calculations and analytical interpretations.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C7H15NO | PubChem[4][5] |

| Molecular Weight | 129.20 g/mol | PubChem[4] |

| CAS Number | 1220035-58-4 | PubChem[4] |

| Monoisotopic Mass | 129.115364102 Da | PubChem[4] |

| SMILES | COCCC1CCNC1 | PubChem[4] |

| Predicted XLogP | 0.4 | PubChem[4] |

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

The significance of this compound is best understood by examining the role of its core pyrrolidine structure in drug design. The five-membered, non-planar ring offers a distinct three-dimensional geometry that allows for a more effective exploration of pharmacophore space compared to flat, aromatic systems.[2]

Key Attributes of the Pyrrolidine Scaffold:

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine motif can enhance aqueous solubility and modulate other key properties of a drug candidate.[6]

-

Hydrogen Bonding Capabilities: The secondary amine within the pyrrolidine ring acts as a hydrogen bond donor, while the nitrogen atom can also serve as a hydrogen bond acceptor, enabling critical interactions with biological targets like proteins and enzymes.[6]

-

Stereochemical Complexity: The sp3-hybridized carbons of the ring are chiral centers, allowing for the creation of stereoisomers with potentially distinct biological activities and selectivities.[2]

-

Proven Clinical Success: The pyrrolidine moiety is a structural component in more than 20 FDA-approved drugs, including treatments for diabetes (e.g., Mitiglinide) and neurological disorders (e.g., Procyclidine), demonstrating its clinical and commercial validity.[1]

Caption: Key pharmacophoric features of the pyrrolidine scaffold.

Synthetic Strategies for Substituted Pyrrolidines

While a specific, peer-reviewed synthesis for this compound is not prominently documented, its structure is accessible through well-established and robust methodologies for constructing substituted pyrrolidines. The choice of synthetic route depends on the availability of starting materials, desired stereochemical control, and scalability.

General Synthetic Workflow

A typical synthetic campaign for a target like this compound follows a logical progression from reaction design to final product validation.

Caption: A generalized workflow for chemical synthesis and validation.

Key Synthetic Methodologies

1. [3+2] Dipolar Cycloaddition: This is a powerful and atom-economic method for constructing the five-membered pyrrolidine ring.[7] It typically involves the reaction of an azomethine ylide with an electron-deficient alkene.[1]

-

Causality: This approach is favored for its ability to rapidly build molecular complexity and control the formation of up to four new stereogenic centers in a single step.[7] The regioselectivity and diastereoselectivity can often be controlled by the choice of catalyst, solvent, and substituents on the reactants.

2. N-Heterocyclization of Primary Amines with Diols: Iridium-catalyzed "borrowing hydrogen" or hydrogen autotransfer reactions provide an efficient route to N-heterocycles.[8] This method can form pyrrolidines by reacting a primary amine with a 1,4-diol.

-

Causality: This strategy is highly efficient as it often generates water as the only byproduct. The use of a catalyst allows the reaction to proceed under milder conditions than traditional methods requiring harsh dehydrating agents.

Characterization and Analytical Protocols

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in any synthetic workflow. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of the target compound.

Methodology:

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid.

-

Scientist's Insight: ESI is a soft ionization technique ideal for polar molecules like amines. The addition of formic acid promotes protonation, favoring the formation of the [M+H]⁺ ion, which is often the most abundant and easily interpretable peak.

-

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

-

Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range of m/z 50-500.

-

Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺.

Predicted Mass Spectrometry Data:

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C7H16NO]⁺ | 130.12265 |

| [M+Na]⁺ | [C7H15NNaO]⁺ | 152.10459 |

| [M+K]⁺ | [C7H15KNO]⁺ | 168.07853 |

| Data sourced from predicted values on PubChemLite.[5] |

Protocol: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the precise chemical structure by mapping the proton and carbon environments.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the dry, purified product in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Scientist's Insight: CDCl₃ is a common choice for many organic molecules. If the N-H proton signal is of particular interest and exchanges with residual water, Deuterium Oxide (D₂O) could be used, though it would cause the N-H and any other exchangeable protons to disappear from the spectrum.

-

-

¹H NMR Acquisition: Acquire a proton spectrum. Key signals to expect would include a singlet for the methoxy (-OCH₃) protons, multiplets for the pyrrolidine ring protons, and multiplets for the ethyl chain protons. The integration of these signals should correspond to the number of protons in each environment (3H, 2H, etc.).

-

¹³C NMR Acquisition: Acquire a carbon spectrum (often proton-decoupled). This will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts will indicate the type of carbon (e.g., aliphatic, next to an oxygen or nitrogen).

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards that require appropriate safety precautions.[4]

| Hazard Class | GHS Code | Description |

| Flammable Liquids | H227 | Combustible liquid |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage | H318 | Causes serious eye damage |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

| Data sourced from PubChem.[4] |

Self-Validating Safety Protocol: All handling of this compound must be conducted in a well-ventilated chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles. The compound should be stored away from heat, sparks, and open flames.

References

-

PubChem. This compound | C7H15NO . National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C7H15NO) . Université du Luxembourg. [Link]

-

PubChem. 3-(Methoxymethyl)pyrrolidine | C6H13NO . National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-(2-methoxyethyl)pyrrolidin-2-one (C7H13NO2) . Université du Luxembourg. [Link]

-

Wikipedia. Pyrrolidine . Wikimedia Foundation. [Link]

-

Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules. [Link]

- Google Patents.

-

ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022 . [Link]

-

Bower, J. F., et al. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams . PMC. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis . [Link]

-

Poyraz, S., et al. Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers in Pharmacology. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H15NO | CID 53409233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

Technical Whitepaper: 3-(2-Methoxyethyl)pyrrolidine (CAS 1220035-58-4) – Synthesis, Identification, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently evaluate aliphatic heterocycles for their utility in rational drug design. 3-(2-Methoxyethyl)pyrrolidine (CAS: 1220035-58-4)[1] is a highly versatile building block that combines the classic basic pharmacophore of a pyrrolidine ring with a flexible, hydrogen-bond-accepting methoxyethyl side chain. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and integration into medicinal chemistry workflows.

Physicochemical Profiling & Identification

Understanding the baseline properties of a building block is critical for predicting its behavior in biological systems. The methoxyethyl substitution provides a calculated XLogP3 of 0.4, striking an optimal balance between aqueous solubility and lipophilicity[2].

Quantitative Data Summary

| Property | Value | Source / Rationale |

| IUPAC Name | This compound | Standard nomenclature[2] |

| CAS Number | 1220035-58-4 | Primary identifier[1] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | Ideal low-MW fragment[2] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Facilitates membrane permeability[2] |

| H-Bond Donors / Acceptors | 1 / 2 | Modulates target protein interactions[2] |

| Hazard Classification | Flam. Liq. 4, Skin Irrit. 2, Eye Dam. 1 | Requires standard PPE and fume hood[2] |

Structural Rationale in Medicinal Chemistry

In drug development, the incorporation of this compound is rarely arbitrary. The causality behind selecting this specific moiety relies on three mechanistic pillars:

-

pKa Modulation: The secondary amine acts as a basic center capable of forming salt bridges with acidic residues (e.g., Asp, Glu) in target binding pockets, such as G-protein coupled receptors (GPCRs) or kinases.

-

Desolvation Penalty Reduction: Compared to a hydroxyl-terminated chain, the terminal methoxy ether removes a hydrogen-bond donor. This lowers the desolvation penalty when the molecule transitions from an aqueous environment into a lipophilic binding pocket, thereby improving binding affinity.

-

Metabolic Stability: The ether linkage is generally more resistant to Phase II glucuronidation compared to free alcohols, extending the biological half-life of the resulting lead compound.

Synthetic Methodologies

When commercial sourcing is limited, this compound can be synthesized from commercially available 3-pyrrolidineethanol. The workflow requires precise functional group management to prevent unwanted side reactions.

Synthetic workflow for this compound via protection and O-alkylation.

Protocol 1: Step-by-Step Synthesis & Self-Validation

-

Step 1: Amine Protection (Causality: Preventing N-alkylation)

-

Action: Dissolve 3-pyrrolidineethanol in dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of Triethylamine (TEA).

-

Mechanism: The secondary amine is highly nucleophilic. Without masking, N-methylation would outcompete O-methylation. TEA acts as a proton scavenger to drive the carbamate formation to completion.

-

-

Step 2: Etherification (Causality: Nucleophilic Substitution)

-

Action: Dissolve the N-Boc protected intermediate in anhydrous Tetrahydrofuran (THF) at 0°C. Slowly add 1.5 equivalents of Sodium Hydride (NaH), followed by 1.2 equivalents of Methyl Iodide (MeI).

-

Mechanism: NaH deprotonates the primary alcohol to form a highly reactive alkoxide. The alkoxide subsequently attacks the electrophilic carbon of MeI via an Sₙ2 mechanism to yield the methoxy ether.

-

-

Step 3: Deprotection & Self-Validation (Causality: Revealing the Pharmacophore)

-

Action: Treat the intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM at room temperature for 2 hours.

-

Validation: To ensure the protocol is a self-validating system, perform LC-MS analysis of the crude mixture. The disappearance of the [M+H]⁺ peak at m/z 230.3 (Boc-protected) and the emergence of a sharp peak at m/z 130.2 confirms complete conversion to the target amine[2].

-

Application Workflow: Amide Coupling

The most common application for this compound is its use as a nucleophile in amide coupling reactions to append the pyrrolidine moiety to a core scaffold.

Integration of this compound in drug discovery via amide coupling.

Protocol 2: Standardized Amide Coupling

-

Step 1: Carboxylic Acid Activation

-

Action: In a dry vial, dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA is chosen because its steric bulk makes it non-nucleophilic, ensuring it deprotonates the acid without competing with the pyrrolidine for the electrophilic center.

-

-

Step 2: Amine Conjugation

-

Action: Add 1.1 eq of this compound to the activated mixture. Stir at room temperature for 2-4 hours.

-

Causality: The unhindered secondary nitrogen of the pyrrolidine rapidly attacks the active ester. The methoxyethyl tail remains chemically inert under these conditions, ensuring no side-reactions occur and preserving its structural integrity for target binding.

-

References

-

PubChem . "this compound | C7H15NO | CID 53409233 - Chemical and Physical Properties, Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]

Sources

Solubility Profile of 3-(2-Methoxyethyl)pyrrolidine in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Methoxyethyl)pyrrolidine, a substituted pyrrolidine of significant interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in the drug discovery pipeline—from synthesis and purification to formulation and bioavailability—this document synthesizes theoretical principles with actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a predictive framework based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven methodologies for researchers to quantitatively determine its solubility in a diverse range of organic solvents, ensuring a self-validating system for experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this versatile chemical entity.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and natural alkaloids.[1][2] Its prevalence is due to its ability to introduce a three-dimensional, sp3-hybridized scaffold, which can enhance binding affinity and selectivity for biological targets.[3] Substituted pyrrolidines, such as this compound, offer nuanced modifications to this core structure, allowing for the fine-tuning of physicochemical properties like lipophilicity, basicity, and, critically, solubility.

This compound (C7H15NO) is a cyclic secondary amine with a molecular weight of 129.20 g/mol .[4] Its structure, featuring a polar pyrrolidine ring, a hydrogen bond-accepting ether linkage, and a secondary amine capable of hydrogen bonding, suggests a complex and versatile solubility profile. A thorough understanding of this profile is paramount for its effective utilization in synthetic chemistry and formulation development.[5]

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[6] The molecular structure of this compound allows for a range of interactions, including hydrogen bonding (via the N-H group and oxygen atom), dipole-dipole interactions, and London dispersion forces.

Key Physicochemical Properties: [4]

| Property | Value |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donors | 1 (amine N-H) |

| Hydrogen Bond Acceptors | 2 (amine N, ether O) |

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates a capacity for interaction with polar solvents. Based on these characteristics, a predicted solubility profile in common organic solvents is presented below.

Table 1: Predicted Solubility of this compound in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The pyrrolidine nitrogen and ether oxygen can act as hydrogen bond acceptors, while the N-H group can donate a hydrogen bond, interacting favorably with the hydroxyl groups of alcohols.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The compound's polarity and ability to participate in dipole-dipole interactions suggest strong solvation in these solvents. |

| Nonpolar Aprotic | Toluene, Dichloromethane (DCM), Diethyl Ether | Moderate to High | The ethyl and pyrrolidine aliphatic portions contribute to van der Waals interactions, promoting solubility in solvents of moderate to low polarity. |

| Nonpolar | Hexanes, Heptane | Low to Moderate | The polar amine and ether functional groups limit solubility in highly nonpolar, aliphatic solvents. Increased hydrophobic character from the alkyl chain allows for some solubility. |

Experimental Determination of Solubility: Protocols and Workflows

To move from prediction to quantitative data, rigorous experimental determination is essential. The following protocols provide robust methods for assessing the solubility of this compound.

Qualitative Solubility Testing

This initial screening method provides a rapid assessment of solubility in various solvents and is crucial for classifying the compound's general behavior.[7][8]

Objective: To qualitatively determine the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, methanol, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the selected solvent in 0.25 mL increments.

-

After each addition, vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: No apparent dissolution of the solid.

-

Quantitative Solubility Determination (Gravimetric "Shake-Flask" Method)

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a temperature-controlled shaker (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Solvent Evaporation: Carefully evaporate the solvent from the flask using a rotary evaporator or by placing it in a vacuum oven at a temperature below the compound's boiling point.[10]

-

Mass Determination: Once the solvent is fully removed, reweigh the flask to determine the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved compound / Volume of solvent aliquot) * 100

Caption: Workflow for determining equilibrium solubility.

Advanced Solubility Assessment Techniques

For high-throughput screening in drug discovery, more advanced techniques are often employed.[11]

-

HPLC-Based Methods: A saturated solution is prepared and filtered, and the concentration of the solute in the filtrate is determined by High-Performance Liquid Chromatography (HPLC) against a standard curve. This method is highly accurate and requires only a small amount of material.

-

UV/Vis Spectroscopy: Similar to HPLC methods, the concentration of the compound in a saturated solution can be determined using a UV/Vis spectrophotometer if the compound has a suitable chromophore. A calibration curve is required.

Caption: Key factors influencing the solubility of the compound.

Conclusion and Future Directions

This compound is a compound with a promising and adaptable solubility profile, making it a valuable building block in drug development. Its amphiphilic nature—possessing both polar functional groups and a nonpolar hydrocarbon backbone—predicts its solubility across a wide spectrum of organic solvents. This guide provides both a theoretical framework for understanding this behavior and the practical, step-by-step protocols necessary for its empirical validation. The provided methodologies for solubility determination are robust and can be readily implemented in a standard laboratory setting. For drug development professionals, a thorough and quantitative understanding of this compound's solubility is not merely academic; it is a critical step in unlocking its full therapeutic potential, from optimizing reaction conditions to designing effective delivery systems.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- This compound | C7H15NO | CID 53409233 - PubChem. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents - Benchchem. (n.d.).

- An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents - Benchchem. (n.d.).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility - Chemistry Online @ UTSC. (n.d.).

- 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem. (n.d.).

- Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.).

- Solubility of Organic Compounds - Chemistry. (2023, August 31).

- Application of Bicyclic Pyrrolidine in Drug Development - BLDpharm. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).

- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17).

- Pyrrolidine - Wikipedia. (n.d.).

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5).

- The Solubility Profile of 3-(2-Cyclohexylethyl)piperidine in Organic Solvents: A Technical Guide - Benchchem. (n.d.).

- In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethyl)-1-methylpyrrolidine - Benchchem. (n.d.).

- Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. (n.d.).

- Pyrrolidine, 3-methyl- - the NIST WebBook. (n.d.).

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H15NO | CID 53409233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.ws [chem.ws]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lifechemicals.com [lifechemicals.com]

Technical Whitepaper: Basicity Profile and pKa Determination of 3-(2-Methoxyethyl)pyrrolidine

Executive Summary

This technical guide provides a comprehensive analysis of the acid-dissociation constant (pKa) of 3-(2-Methoxyethyl)pyrrolidine , a secondary amine building block frequently employed in medicinal chemistry for kinase inhibitors and GPCR ligands.

While the unsubstituted pyrrolidine ring exhibits a pKa of approximately 11.27 , the introduction of the 2-methoxyethyl side chain introduces a distal electron-withdrawing inductive effect. Based on Structure-Activity Relationship (SAR) principles and Hammett substituent constants, the pKa of this compound is calculated to lie within the 10.8 – 11.1 range.

This document details the theoretical justification for this shift, outlines the "Gold Standard" potentiometric titration protocol for experimental verification, and analyzes the critical biological implications of this basicity, specifically regarding lysosomal trapping and phospholipidosis .

Structural Analysis & Theoretical pKa Derivation

To accurately estimate the pKa without direct experimental data, we must analyze the electronic environment of the basic nitrogen center relative to the parent compound.

The Inductive Effect ( )

The basicity of the pyrrolidine nitrogen is governed by the availability of its lone pair. Electron-donating groups (EDGs) increase basicity (raise pKa), while electron-withdrawing groups (EWGs) decrease basicity (lower pKa).

-

Parent Scaffold: Pyrrolidine (pKa

11.27).[1][2] -

Substituent: 2-Methoxyethyl group (

). -

Mechanism: The ether oxygen is electronegative, exerting a negative inductive effect (

). However, this effect attenuates rapidly with distance (transmission through

Distance-Dependent Attenuation

In 3-methoxypyrrolidine , the oxygen is directly attached to the ring carbon (C3), resulting in a significant pKa drop to

-

Path of Induction:

Visualizing the Electronic Influence

Caption: Schematic representation of the inductive effect transmission. The ethyl spacer dampens the electron withdrawal from the oxygen, resulting in a minor reduction in basicity compared to the parent ring.

Experimental Protocol: Potentiometric Titration

For high-precision determination of pKa values > 10, potentiometric titration is the industry standard. Optical methods (UV-Vis) are unsuitable here as the molecule lacks a pH-sensitive chromophore near the ionization center.

Materials & Reagents[3]

-

Analyte: >98% pure this compound (free base or HCl salt).

-

Titrant: 0.1 M HCl (standardized) or 0.1 M NaOH (carbonate-free).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (High Purity) to prevent

absorption.

Detailed Workflow

Step 1: System Preparation

-

Calibrate the glass pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01).

-

Thermostat the titration vessel to

. -

Purge the vessel with Argon for 10 minutes to remove dissolved

(essential for alkaline pKa determination).

Step 2: Sample Preparation

-

Weigh

3-5 mg of the compound. -

Dissolve in 20 mL of 0.15 M KCl solution.

-

Note: If the compound is the free base, add a known excess of HCl to protonate it fully (starting pH < 3).

Step 3: Titration

-

Titrate with 0.1 M NaOH (carbonate-free) using a micro-burette (0.5 µL increments near equivalence point).

-

Record potential (mV) and pH after stabilization (drift < 0.5 mV/min).

-

Continue titration until pH > 12.5.

Step 4: Data Processing (Bjerrum Plot)

Calculate

Protocol Logic Map

Caption: Workflow for potentiometric pKa determination. The Argon purge is critical for accurate measurement of basic amines to prevent carbonate formation which skews high-pH data.

Biological Implications in Drug Discovery[4][5]

The pKa of this compound (~11.0) places it firmly in the category of strong bases . This has specific consequences for its behavior in biological systems.

Lysosomal Trapping

Lysosomes are acidic organelles (pH ~4.5 - 5.0). Lipophilic amines with pKa > 8.0 can freely cross the lysosomal membrane in their neutral form but become protonated and trapped inside.

-

Cytosol (pH 7.4): The compound exists in equilibrium (

). A small fraction is neutral ( -

Lysosome (pH 5.0): The compound is instantly protonated (

). The cationic form cannot cross the membrane back to the cytosol. -

Result: Accumulation of the drug up to 1000-fold vs. plasma concentration.

Risk Assessment Table:

| Parameter | Value for this compound | Implication |

| pKa | ~11.0 (High) | >99.9% Ionized at lysosomal pH. Strong trapping driver. |

| LogP | ~0.4 (Low/Moderate) | Moderate lipophilicity reduces entry rate but trapping persists. |

| Vd (Volume of Dist.) | Likely High | Trapping leads to high tissue distribution (Lung/Liver). |

hERG Channel Inhibition

High pKa secondary amines are a structural alert for hERG potassium channel inhibition, which can lead to QT prolongation (cardiotoxicity). The protonated nitrogen often forms a cation-

Mitigation Strategy: If this motif causes hERG issues, consider:

-

Adding an electron-withdrawing group (fluorine) to the pyrrolidine ring to lower pKa < 8.0.

-

Converting the amine to an amide (neutralizes basicity completely).

References

-

PubChem Compound Summary. "Pyrrolidine" (CID 31268) and "this compound" (Structure Search). National Center for Biotechnology Information. Available at: [Link]

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for parent pyrrolidine pKa = 11.27).[1][2]

-

Halliwell, R. F., et al. (2013). "Lysosomal sequestration (trapping) of lipophilic amine drugs."[3][4][5] Xenobiotica. Available at: [Link]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Potentiometric Titration Protocols).[6]

-

Smith, D. A., et al. (2001). "Volume of Distribution and Lysosomal Trapping."[3] Drug Metabolism and Disposition. Available at: [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.ctfassets.net [assets.ctfassets.net]

- 5. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. library.aocs.org [library.aocs.org]

A Technical Guide to the Thermodynamic Properties of Methoxyethyl-Substituted Pyrrolidines: A Framework for Drug Discovery and Development

Foreword: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational flexibility and ability to participate in key hydrogen bonding interactions make it a valuable component in the design of ligands for a wide array of biological targets. The introduction of a methoxyethyl substituent onto the pyrrolidine core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, polarity, and metabolic stability—all critical parameters in drug development.[3] A thorough understanding of the thermodynamic properties of these substituted pyrrolidines is therefore paramount for predicting their behavior in biological systems and for optimizing their journey from a promising lead compound to a viable therapeutic agent.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and predict the key thermodynamic properties of methoxyethyl-substituted pyrrolidines. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.

The Significance of Thermodynamic Properties in Drug Development

The thermodynamic profile of a drug candidate governs its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target protein.[4] Key thermodynamic parameters provide invaluable insights:

-

Vapor Pressure: Influences the compound's volatility, which is a critical consideration for formulation, storage, and handling. While many drug-like molecules have low vapor pressure, this property is fundamental to understanding phase transitions.

-

Enthalpy of Vaporization (ΔHvap): The energy required to transform a substance from a liquid to a gaseous state. It is a measure of the strength of intermolecular forces in the liquid phase.[5][6]

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a specific amount. Heat capacity data is crucial for calculating other thermodynamic functions like enthalpy and entropy over a range of temperatures.[7]

-

Phase Behavior (Melting Point, Enthalpy of Fusion): Dictates the solid-state properties of a drug, impacting its solubility, dissolution rate, and bioavailability. For pyrrolidinium-based ionic liquids, which share structural similarities, phase transitions are extensively studied to determine their operational temperature range.[8][9][10][11]

-

Solubility: A critical determinant of a drug's absorption and bioavailability. The thermodynamics of solvation govern how readily a compound dissolves in a given solvent, including physiological fluids.

A comprehensive evaluation of these properties early in the drug discovery pipeline can significantly de-risk a project and guide the selection of candidates with optimal pharmacological profiles.[4]

Experimental Determination of Thermodynamic Properties

The precise measurement of thermodynamic properties is the bedrock of any physicochemical characterization. The following section details robust, self-validating experimental protocols.

Sample Synthesis and Purity Assessment

The journey to understanding thermodynamic properties begins with the synthesis of the target methoxyethyl-substituted pyrrolidine. Common synthetic routes involve the functionalization of a pre-existing pyrrolidine ring or the cyclization of acyclic precursors.[12]

Illustrative Synthetic Approach: A common method could involve the N-alkylation of pyrrolidine with 2-bromoethyl methyl ether.

dot

Caption: General scheme for the synthesis of N-(2-methoxyethyl)pyrrolidine.

Crucially, high purity of the synthesized compound is essential for accurate thermodynamic measurements. Standard purification techniques such as distillation or column chromatography should be employed, followed by a rigorous purity assessment using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify trace impurities.

-

Karl Fischer Titration: To determine the water content, as even small amounts of water can significantly affect thermodynamic measurements.

Calorimetric Techniques

Differential Scanning Calorimetry (DSC): This is a cornerstone technique for determining thermal properties.[13] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified methoxyethyl-substituted pyrrolidine into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a low temperature (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected melting point.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan to analyze the thermal history-independent properties.

-

-

Data Analysis:

-

Melting Point (Tm): Determined from the onset or peak of the endothermic melting transition.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.

-

Heat Capacity (Cp): Can be determined from the shift in the baseline of the heat flow signal.[7]

-

dot

Caption: Workflow for determining thermal properties using DSC.

Isothermal Titration Calorimetry (ITC): While primarily used for measuring binding affinities, ITC can also be adapted to measure heats of mixing and solvation, providing insights into the intermolecular interactions between the pyrrolidine derivative and a solvent.[4]

Vapor Pressure and Enthalpy of Vaporization Measurement

Static or Ebulliometric Methods: These are classical and highly accurate methods for determining vapor pressure at different temperatures.[14]

Experimental Protocol for the Static Method:

-

A degassed sample of the methoxyethyl-substituted pyrrolidine is introduced into a thermostatted vessel connected to a pressure transducer.

-

The sample is heated to a specific temperature, and the system is allowed to reach equilibrium.

-

The equilibrium vapor pressure is recorded.

-

This process is repeated at several temperatures.

-

The enthalpy of vaporization can then be determined from the slope of the line when plotting the natural logarithm of the vapor pressure versus the inverse of the temperature (Clausius-Clapeyron equation).

For compounds with very low vapor pressures, more specialized techniques like Knudsen effusion or thermogravimetric analysis (TGA) may be required.

Computational Prediction of Thermodynamic Properties

In parallel with experimental measurements, computational chemistry offers a powerful and cost-effective means to predict and understand the thermodynamic properties of molecules.[15][16] These methods are particularly valuable for screening large numbers of candidate molecules before committing to synthesis.[17][18]

Quantum Mechanical (QM) Calculations

QM methods, such as Density Functional Theory (DFT), can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic energies.[16] These fundamental properties can then be used to calculate thermodynamic parameters in the ideal gas state.

Workflow for QM-based Thermodynamic Property Prediction:

-

Conformational Search: Identify the low-energy conformers of the methoxyethyl-substituted pyrrolidine. The flexibility of the methoxyethyl chain and the puckering of the pyrrolidine ring necessitate a thorough conformational analysis.

-

Geometry Optimization and Frequency Calculation: For each stable conformer, perform a geometry optimization followed by a vibrational frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy, thermal corrections to enthalpy, and entropy. These values, combined with the electronic energy, allow for the calculation of the standard enthalpy of formation, heat capacity, and entropy in the gas phase.

dot

Caption: Workflow for quantum mechanical prediction of thermodynamic properties.

Molecular Dynamics (MD) Simulations

MD simulations model the time-dependent behavior of a molecular system, providing a dynamic picture of intermolecular interactions.[15] By simulating a condensed phase (liquid) of the methoxyethyl-substituted pyrrolidine, one can directly calculate properties like density and enthalpy of vaporization.

Protocol for MD Simulation to Determine Enthalpy of Vaporization:

-

System Setup: Create a simulation box containing a large number of the pyrrolidine molecules.

-

Force Field Parameterization: Select an appropriate force field (e.g., OPLS, AMBER) to describe the inter- and intramolecular interactions.

-

Equilibration: Run the simulation for a sufficient time to allow the system to reach thermal equilibrium at the desired temperature and pressure.

-

Production Run: Continue the simulation and collect data on the system's energy and volume.

-

Calculation of ΔHvap: The enthalpy of vaporization can be calculated using the following relationship: ΔHvap = Egas - Eliquid + RT where Egas is the average potential energy of a single molecule in the gas phase (calculated separately) and Eliquid is the average potential energy per molecule in the liquid phase simulation.

Data Summary and Interpretation

To facilitate the comparison and application of the obtained data, a structured summary is essential.

Table 1: Key Thermodynamic Properties of Pyrrolidine and Representative Derivatives

| Property | Pyrrolidine (Parent Compound) | N-Methylpyrrolidone (NMP) | Expected Trend for Methoxyethyl-Substituted Pyrrolidines |

| Molecular Weight ( g/mol ) | 71.12[5] | 99.13[19] | Higher than pyrrolidine |

| Boiling Point (°C) | 87-88[1] | 202[20] | Significantly higher than pyrrolidine |

| Melting Point (°C) | -63[1] | -24[20] | Variable, dependent on packing efficiency |

| Vapor Pressure @ 25°C (kPa) | ~10 | 0.039[20] | Lower than pyrrolidine |

| Enthalpy of Vaporization (kJ/mol) | 36.9 (at boiling point)[6] | 51.9 | Higher than pyrrolidine |

| Liquid Heat Capacity (J/mol·K) | ~150 (estimated) | 171.4 | Higher than pyrrolidine |

Note: Data for methoxyethyl-substituted pyrrolidines is to be determined experimentally and computationally. The trend is an educated prediction based on the increase in molecular weight and intermolecular forces.

The addition of the methoxyethyl group is expected to increase the molecular weight and the potential for dipole-dipole interactions and weak hydrogen bonding. This will likely lead to a lower vapor pressure and a higher enthalpy of vaporization compared to the parent pyrrolidine. The increased number of atoms and vibrational modes will also result in a higher heat capacity.

Conclusion and Future Outlook

A comprehensive understanding of the thermodynamic properties of methoxyethyl-substituted pyrrolidines is a critical enabler for their successful application in drug discovery. The integrated approach of experimental measurement and computational prediction outlined in this guide provides a robust framework for obtaining reliable data. This data, in turn, empowers medicinal chemists to make informed decisions in the design and optimization of novel therapeutics with improved efficacy and developability. As computational methods continue to increase in accuracy and experimental techniques become more automated, the routine characterization of these fundamental properties will become an indispensable part of the drug development workflow.

References

- Domańska, U., & Marciniak, A. (2009). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids.

- Domańska, U., & Marciniak, A. (2025, October 16). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids.

- Fiveable. (n.d.).

- Kato, R., & Gmehling, J. (2025, October 28). Phase Behavior of Imidazolium-, Pyrrolidinium-, Pyridinium-, and Piperidinium-Based Ionic Liquid + Phosphonium-Based Ionic Liquid Binary Mixtures with a Common Anion.

- Triolo, A., et al. (2025, August 7). Phase Behavior and Ionic Conductivity in Lithium Bis(trifluoromethanesulfonyl)imide-Doped Ionic Liquids of the Pyrrolidinium Cation and Bis(trifluoromethanesulfonyl)imide Anion.

- Nakamura, N., et al. (2024, October 17). Phase transition and ionic conductivity of pyrrolidinium-based ionic plastic crystals with magnesium salts. Bulletin of the Chemical Society of Japan.

- Decherchi, S., & Cavalli, A. (2020, October 2).

- Mancini, G., et al. (2013). Synthesis and physicochemical characterization of pyrrolidinium based surfactants. Journal of Colloid and Interface Science, 392, 263-270.

- Zhang, Y. (2024, June 13). Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Journal of Molecular Structure.

- University of Illinois Chicago. (n.d.). Thermodynamic Property Measurement/Modeling.

- Chodera, J. D., & Mobley, D. L. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(9), 965-984.

- Decherchi, S., & Cavalli, A. (2020, May 28).

- Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1).

- ResearchGate. (n.d.). Summary of data on heat capacity of pyrrolidinium and piperidinium ILs.

- Yoshida, K., & Matubayasi, N. (2022, December 15). Study of phase equilibria and thermodynamic properties of liquid mixtures using the integral equation theory. The Journal of Chemical Physics.

- NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook.

- McCullough, J. P., et al. (1957). Pyrrolidine: chemical thermodynamic properties between 0 and 1500/sup 0/K. Effect of pseudorotation, and an unusual thermal anomaly in the liquid state. Journal of the American Chemical Society, 79(21), 5611-5615.

- Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4).

- ResearchGate. (n.d.).

- NOAA. (n.d.). N-METHYL-2-PYRROLIDONE. In CAMEO Chemicals.

- Universidad de Burgos. (n.d.). Volumetric Properties of Fluids.

- Li, Z., et al. (2026, February 25). Experimental Thermophysical Properties and Temperature Dependence of Four Non-Ionic Deep Eutectic Solvents.

- McCullough, J. P., et al. (1957). Pyrrolidine: Chemical Thermodynamic Properties between 0 and 1500°K.; Effect of Pseudorotation; and an Unusual Thermal Anomaly in the Liquid State1. Journal of the American Chemical Society, 79(21), 5611-5615.

- Ali, E., et al. (2023, February 23). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. Molecules, 28(5), 2154.

- PubChem. (n.d.). 3-(2-Methoxyethyl)pyrrolidine.

- ICSC. (n.d.). ICSC 0513 - N-METHYL-2-PYRROLIDONE.

- Verevkin, S. P., et al. (2025, August 5). Thermochemistry of the pyridinium- and pyrrolidinium-based ionic liquids.

- Wikipedia. (n.d.). Pyrrolidine.

- PubChem. (n.d.). N-methyl-2-pyrrolidone.

- Horti, F., et al. (2002, June 20). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849.

- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.

- Occupational Safety and Health Administration. (2021, January 5). N-METHYL-2-PYRROLIDINONE.

- Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.

- El-Subbagh, H. I., et al. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences, 3(3), 180-184.

- Iwamura, T., et al. (2011, December 1). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7062-7066.

- Echegoyen, L., et al. (2005). Synthesis and characterization of the first trimetallic nitride templated pyrrolidino endohedral metallofullerenes.

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. pdf.journalagent.com [pdf.journalagent.com]

- 3. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Pyrrolidine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermodynamic Property Measurement/Modeling | Thermodynamic Properties Facility [egr.msu.edu]

- 15. fiveable.me [fiveable.me]

- 16. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cris.unibo.it [cris.unibo.it]

- 19. N-METHYL-2-PYRROLIDONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. ICSC 0513 - N-METHYL-2-PYRROLIDONE [chemicalsafety.ilo.org]

Safety data sheet (SDS) for 3-(2-Methoxyethyl)pyrrolidine

An In-depth Technical Guide to the Safe Handling of 3-(2-Methoxyethyl)pyrrolidine

Introduction: A Proactive Approach to Chemical Safety

As a Senior Application Scientist, my experience has shown that true laboratory safety transcends mere compliance with a checklist. It is a mindset rooted in a deep, mechanistic understanding of the materials we handle. This guide is designed for researchers, scientists, and drug development professionals who work with this compound (CAS No. 1220035-58-4). We will move beyond the standard Safety Data Sheet (SDS) format to build a comprehensive operational protocol. Our objective is not just to list hazards but to understand their implications and to engineer robust, self-validating workflows that ensure safety at every stage of research and development.

This document is structured to provide a logical flow from hazard identification to emergency response, empowering you to handle this compound with the confidence that comes from expert preparation.

Section 1: Core Compound Identity and Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. These characteristics dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1220035-58-4 | PubChem[1] |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| GHS Signal Word | Danger | PubChem[1] |

Note: Data on appearance, boiling point, and density are not consistently available in public databases and should be confirmed via the supplier-specific Certificate of Analysis.

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a universally understood language for chemical hazards. For this compound, the classifications demand a high degree of caution and specific handling protocols.[1]

-

H227: Combustible liquid.

-

Scientific Insight: This classification (Flammable Liquids, Category 4) indicates that the liquid requires some degree of preheating to emit enough vapors to form an ignitable mixture with air.[1] While not as volatile as highly flammable liquids (e.g., diethyl ether), it poses a significant fire risk when near hot plates, ovens, or other common laboratory heat sources.[2][3] Vapors are often heavier than air and can accumulate, traveling to a distant ignition source and flashing back.[4]

-

-

H315: Causes skin irritation.

-

Scientific Insight: This is a Category 2 classification.[1] As a substituted amine, the compound is alkaline and can disrupt the skin's lipid barrier, leading to irritation, redness, and dermatitis upon prolonged or repeated contact. This is a reversible condition, but it underscores the need for diligent prevention of skin exposure.

-

-

H318: Causes serious eye damage.

-

Scientific Insight: This Category 1 classification is the most severe hazard associated with this compound and is a critical control point in all handling procedures.[1] It signifies a risk of irreversible or serious damage, including corneal injury or blindness, from a single splash. Unlike simple irritation, this damage may not be reversible. This necessitates a non-negotiable policy of stringent eye and face protection.

-

-

H335: May cause respiratory irritation.

-

Scientific Insight: This indicates that inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to symptoms like coughing and shortness of breath.[1] While single, low-level exposure might be transient, chronic exposure can lead to more significant respiratory issues. This hazard dictates that the compound must be handled in a well-ventilated area, preferably a chemical fume hood.

-

Section 3: Proactive Risk Management and Handling Protocols

A proactive safety strategy is built on a hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The causality here is simple: to prevent exposure, we must contain the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood. This is the primary engineering control to mitigate the respiratory irritation hazard (H335).[5]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the unlikely event of a small leak outside of the fume hood.[6]

-

Emergency Stations: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[7][8] This is a critical support system for the severe eye damage risk (H318).

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a mandatory final barrier between the researcher and the chemical.[9][10]

| Protection Type | Specific Recommendations | Rationale and Causality |

| Eye/Face Protection | Chemical splash goggles AND a full-face shield.[5][7] | Goggles provide a seal around the eyes to protect from splashes. A face shield is mandatory due to the H318 "Causes serious eye damage" classification. It protects the entire face from direct splashes during transfers or when working with reactions under pressure. |

| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4-8 mils).[2][9] | These materials offer good resistance to a broad range of chemicals, including amines. Crucially, inspect gloves for tears or pinholes before each use. Remove and replace gloves immediately if contamination is suspected. For prolonged contact, consult the glove manufacturer's compatibility data. |

| Body Protection | Flame-retardant laboratory coat. | A flame-retardant coat (e.g., Nomex or treated cotton) is essential due to the H227 "Combustible liquid" classification. Standard polyester or poly-cotton coats can melt and adhere to the skin in a fire, worsening injuries.[3] |

| Footwear | Closed-toe shoes made of a non-porous material. | This is a standard laboratory practice to protect feet from spills. |

Storage and Incompatibility

Proper storage is a critical, passive safety measure.

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive and combustible liquids.[6][8] Keep containers away from heat, sparks, and open flames.[4][11]

-

Container: Keep the container tightly closed to prevent the escape of vapors and potential contamination.[3]

-

Incompatible Materials: As an amine, this compound is a base. Store it separately from:

-

Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Can cause a violent, exothermic neutralization reaction.

-

Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates): Can create a fire or explosion hazard.[4]

-

The following diagram illustrates a comprehensive workflow for safely handling this compound, integrating risk assessment and control measures at each step.

Caption: A logical workflow for handling hazardous chemicals.

Section 4: Reactive Measures and Emergency Response

Even with the best preparation, the potential for accidents exists. A well-rehearsed emergency plan is a critical safety net.

First Aid: Immediate and Decisive Action

The response to any exposure must be immediate. All laboratory personnel should be trained in these procedures.

-

Eye Contact (Highest Priority):

-

Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[8][11][12]

-

Remove contact lenses, if present and easy to do so, after the first 5 minutes.

-

Seek immediate medical attention without delay. This is non-negotiable due to the H318 classification.

-

-

Skin Contact:

-

Inhalation:

-

Move the affected person to fresh air immediately.[13]

-

If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should administer artificial respiration.

-

Seek medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting. This can cause the corrosive material to damage the esophagus a second time.

-

Rinse the mouth with water and have the person drink one or two glasses of water to dilute the chemical.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Accidental Release Measures

A swift and correct response can prevent a minor spill from becoming a major incident.

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but do not open windows if it compromises fume hood containment.

-

Eliminate Ignition Sources: Turn off all nearby hot plates, stir plates, and other potential ignition sources due to the H227 classification.[4]

-

Contain the Spill: Wearing full PPE, cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[4][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect and Dispose: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[6]

-

Decontaminate: Clean the spill area with a suitable decontaminating agent (e.g., a mild soap and water solution), and dispose of cleaning materials as hazardous waste.

The following decision tree provides a clear guide for responding to a chemical spill.

Caption: A decision tree for chemical spill response.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][14] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[4]

-

Specific Hazards: Combustion will produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4] Vapors may form explosive mixtures with air.[14]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Section 5: Waste Disposal and Environmental Considerations

All chemical waste must be handled in a way that ensures the safety of personnel and protects the environment.

-

Classification: this compound and any materials contaminated with it (e.g., absorbent from a spill, used gloves) must be treated as hazardous waste.

-

Collection: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its specific hazards—combustibility, skin irritation, respiratory irritation, and, most critically, the potential for severe eye damage. By implementing the engineering controls, PPE, and procedural workflows outlined in this guide, researchers can effectively mitigate these risks. This proactive, knowledge-based approach to safety is the cornerstone of responsible and successful scientific innovation.

References

-

National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 53409233. [Link]

-

Ryonet Corporation. "SAFETY DATA SHEET (GHS) - sgreen Stuff". [Link]

-

DIPLOMATA COMERCIAL. "How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide". [Link]

-

Örebro University. "Emergency procedures - Security information". [Link]

-

Loba Chemie. "PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet". [Link]

-

International Enviroguard. "Flammable and Combustible Liquids Safety Measures and PPE". [Link]

-

DENIOS. "Managing Corrosive Substances: Safety Protocols for Businesses". [Link]

-

University of Illinois Urbana-Champaign, Division of Research Safety. "Flammable Liquids". [Link]

-

New Jersey Department of Health. "Hazard Summary - Pyrrolidine". [Link]

-

Labogens Fine Chem Industry. "PYRROLIDINE FOR SYNTHESIS MSDS". [Link]

-

SafetyCulture. "Essential PPE for Protection Against Liquid Chemicals". [Link]

-

Storemasta. "Personal Protective Equipment (PPE) For Flammable Liquids". [Link]

-

HSE Training. "Working Safely With Corrosives". [Link]

Sources

- 1. This compound | C7H15NO | CID 53409233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. int-enviroguard.com [int-enviroguard.com]

- 3. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. nj.gov [nj.gov]

- 5. umdearborn.edu [umdearborn.edu]

- 6. lobachemie.com [lobachemie.com]

- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 8. Working Safely With Corrosives - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]

- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. fishersci.es [fishersci.es]

- 12. 3518025.app.netsuite.com [3518025.app.netsuite.com]

- 13. Emergency procedures - Security information - Örebro University [oru.se]

- 14. labogens.com [labogens.com]

Chiral centers and stereochemistry of 3-(2-Methoxyethyl)pyrrolidine

An In-Depth Technical Guide to the Chiral Centers and Stereochemistry of 3-(2-Methoxyethyl)pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its three-dimensional structure and potential for stereoisomerism are critical determinants of pharmacological activity. This guide provides a comprehensive technical overview of the stereochemistry of this compound, a substituted pyrrolidine with significant potential as a building block in drug discovery. We delve into the fundamental principles of its chirality, present detailed protocols for the separation and absolute configuration determination of its enantiomers, and discuss strategies for enantioselective synthesis. This document is intended to serve as a practical resource for scientists engaged in the design, synthesis, and characterization of novel chiral molecules.

Introduction: The Significance of Chirality in Pyrrolidine Scaffolds

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern pharmacology.[4] Its prevalence in natural products and synthetic drugs underscores its importance.[4][5][6][7] The introduction of substituents onto the pyrrolidine ring can generate one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profoundly different biological activities, including efficacy, toxicity, and metabolic profiles.[8] Therefore, the ability to synthesize, separate, and definitively characterize the stereoisomers of a drug candidate is paramount in drug development.

This compound (Figure 1) possesses a single stereocenter at the C-3 position of the pyrrolidine ring, giving rise to a pair of enantiomers: (R)-3-(2-Methoxyethyl)pyrrolidine and (S)-3-(2-Methoxyethyl)pyrrolidine. The precise spatial arrangement of the 2-methoxyethyl group dictates how the molecule interacts with its biological target, making stereochemical control and analysis a critical aspect of its application.

Figure 1: Chemical structures of the (R) and (S) enantiomers of this compound.

Analytical Strategies for Stereochemical Determination

The definitive assignment of stereochemistry requires robust analytical techniques capable of differentiating between enantiomers. For this compound, a secondary amine, the primary methods involve chiral chromatography for separation and quantitation, and NMR spectroscopy with chiral derivatizing agents for determining absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for separating enantiomers and determining enantiomeric excess (e.e.). The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[8] Polysaccharide-based CSPs are particularly effective for the resolution of a wide range of chiral compounds, including amines.[8]

Causality of Method Selection: The choice of a polysaccharide-based CSP (e.g., Chiralcel® series) is based on its proven broad applicability and the multiple chiral recognition mechanisms it offers, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For a secondary amine like this compound, derivatization with a suitable agent (e.g., to form a carbamate) can enhance interactions with the CSP and improve resolution.[9] This derivatization step introduces a chromophore, aiding in UV detection, and provides a more rigid structure that often leads to better chiral recognition.

Experimental Protocol: Chiral HPLC Analysis of N-Benzoyl-3-(2-Methoxyethyl)pyrrolidine

-

Derivatization: a. Dissolve 10 mg of racemic this compound in 1 mL of dichloromethane. b. Add 1.2 equivalents of triethylamine, followed by 1.1 equivalents of benzoyl chloride dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2 hours. d. Quench the reaction with saturated sodium bicarbonate solution, extract the organic layer, dry over sodium sulfate, and concentrate under reduced pressure to yield N-benzoyl-3-(2-Methoxyethyl)pyrrolidine.

-

Chromatographic Conditions:

-

Column: Chiralcel® OD-H (or equivalent polysaccharide-based column).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined empirically.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 25 °C.

-

-

Procedure & System Suitability: a. Prepare a standard solution (approx. 1 mg/mL) of the derivatized racemic analyte in the mobile phase. b. Inject the standard solution to confirm the separation of the two enantiomers. c. The system is deemed suitable when the resolution between the two enantiomeric peaks is greater than 1.5. d. Prepare and inject the test sample solution to determine the enantiomeric ratio.

Data Presentation: Expected Chromatographic Data

| Parameter | Value |

| Retention Time (Enantiomer 1) | ~8.5 min |

| Retention Time (Enantiomer 2) | ~10.2 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (e.e.) | Calculated as `( |

NMR Spectroscopy for Absolute Configuration

While chiral HPLC separates enantiomers, it does not inherently assign the absolute configuration (R or S). For this, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (CDA) is a powerful technique.[] The Mosher's acid method is a classic and reliable approach for determining the absolute configuration of chiral alcohols and amines.[][11]

Causality of Method Selection: Reacting the chiral amine with both enantiomers of a CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), creates a pair of diastereomers.[12] These diastereomers have distinct NMR spectra, and the differences in chemical shifts (Δδ) of protons near the chiral center can be systematically analyzed to deduce the absolute configuration of the original amine.[11][12] This method is self-validating as it relies on a predictable model of diastereomeric interactions.

Figure 2: A comprehensive workflow for the stereochemical analysis of this compound.

Experimental Protocol: Preparation of Mosher's Amides and NMR Analysis

-

Amide Formation (Prepare two separate reactions): a. To a solution of 5 mg of enantiomerically enriched this compound in 0.5 mL of pyridine-d5 in an NMR tube, add 1.1 equivalents of (R)-MTPA-Cl. b. In a separate NMR tube, repeat the procedure using (S)-MTPA-Cl. c. Allow both reactions to proceed at room temperature for 4-6 hours or until completion is confirmed by ¹H NMR.

-

NMR Data Acquisition: a. Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric samples. b. Carefully assign the proton signals for the groups flanking the C-3 stereocenter.

-